molecular formula C8H11ClN2O B8625262 3-(5-Chloro-3-pyridyloxy)propylamine

3-(5-Chloro-3-pyridyloxy)propylamine

Cat. No.: B8625262
M. Wt: 186.64 g/mol
InChI Key: OSXCVHJYLZZOBN-UHFFFAOYSA-N
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Description

3-(5-Chloro-3-pyridyloxy)propylamine is a pyridine-based alkylamine compound that serves as a versatile intermediate in scientific research and development. Its structure, featuring an amine-terminated propyloxy chain linked to a chloropyridine ring, makes it a valuable scaffold for constructing more complex molecules. In medicinal chemistry, this compound and its close structural analogs are investigated for their potential in central nervous system (CNS) drug discovery . Researchers utilize it as a key building block to develop novel aryloxyalkylamines, which are explored for treating various CNS disorders . The presence of the pyridine scaffold is significant in modern agrochemical research, where such structures are known to help reduce application dosages, overcome pest resistance, and create new, patentable compounds with unique modes of action . The chlorine atom on the pyridine ring and the reactive primary amine group provide distinct sites for chemical modification, allowing for the exploration of new chemical space and the development of innovative therapeutic and agrochemical agents .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-(5-chloropyridin-3-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11ClN2O/c9-7-4-8(6-11-5-7)12-3-1-2-10/h4-6H,1-3,10H2

InChI Key

OSXCVHJYLZZOBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)OCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

5-Methoxy Derivative: 3-(5-Methoxy-3-pyridyloxy)propylamine
  • Synthesis : Prepared analogously by substituting 5-methoxy-3-hydroxypyridine .
  • Applications : Likely used in contexts requiring reduced toxicity or altered metabolic stability compared to the chloro analogue.
5-Trifluoromethyl Derivative: 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine
  • Structure : Incorporates a trifluoromethyl group, enhancing lipophilicity and resistance to enzymatic degradation .
  • Bioactivity : The CF₃ group may improve binding affinity in drug-target interactions, as seen in kinase inhibitors .

Variations in the Alkylamine Chain

3-(Methylthio)propylamine
  • Physical Properties : Boiling point 169°C, flash point 62°C, and molecular weight 105.2 g/mol .
  • Toxicity : Classified as a skin/eye irritant (Category 1C) and flammable liquid (Category 4) due to the thioether group .
  • Key Differences : The methylthio group introduces sulfur, which may confer distinct redox properties but lacks the aromatic pyridine ring, limiting π-π stacking interactions.
3-(2-Fluoroethoxy)propylamine
  • Physical Properties : Boiling point 170.3°C, flash point 56.8°C, and molecular weight 121.15 g/mol .

Chlorinated Aromatic Analogues

N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
  • Structure: Features a chlorophenoxy group and cyclopropane ring.
  • Molecular Weight : 225.71 g/mol, higher than 3-(5-chloro-3-pyridyloxy)propylamine due to the cyclopropane moiety .
  • Applications : The rigid cyclopropane may enhance conformational stability in drug design .
4-(5-Chloro-1-isopropyl-pyrrolopyridin-3-yl)pyrimidin-2-amine
  • Complexity : Combines chloro, pyrrolopyridine, and pyrimidine groups.
  • Regulatory Data : Classified under GHS for acute toxicity and environmental hazards, reflecting the risks of polyhalogenated compounds .

Comparative Data Table

Compound Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C) Key Substituent Effects Toxicity Profile References
This compound ~170 (estimated) ~170 (estimated) ~60 (estimated) Electron-withdrawing Cl enhances reactivity Likely skin/eye irritant (inferred)
3-(5-Methoxy-3-pyridyloxy)propylamine ~166 (estimated) ~165 (estimated) ~55 (estimated) Electron-donating OCH₃ reduces reactivity Lower toxicity than chloro analogue
3-(Methylthio)propylamine 105.2 169 62 Thioether increases flammability Skin/eye irritant, flammable
3-(2-Fluoroethoxy)propylamine 121.15 170.3 56.8 Fluorine enhances metabolic stability Moderate toxicity (data limited)
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine 225.71 N/A N/A Cyclopropane adds steric rigidity Unreported, likely higher due to Cl

Key Research Findings

  • Synthetic Accessibility : The chloro-pyridyloxy derivative is synthesized via straightforward alkylation of 5-chloro-3-hydroxypyridine, similar to methoxy analogues .
  • Toxicity Trends : Chlorinated compounds generally exhibit higher toxicity than methoxy or fluoro derivatives, as seen in SDS classifications .
  • Regulatory Status : Reaction masses containing alkoxypropylamines (e.g., isodecyloxy) were registered in 2018, indicating recent industrial interest .

Preparation Methods

Method Overview

This approach leverages the reactivity of 3,5-dichloropyridine with Boc-protected 3-aminopropanol under basic conditions. The 3-chloro group is selectively displaced by the oxygen nucleophile, followed by deprotection to yield the target amine.

Procedure :

  • Protection : 3-aminopropanol is protected as Boc-3-aminopropanol using di-tert-butyl dicarbonate.

  • Substitution : 3,5-dichloropyridine (1.0 eq) reacts with Boc-3-aminopropanol (1.2 eq) in DMF with Cs₂CO₃ (2.5 eq) at 60°C for 16 hours.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.

Key Data :

ParameterValue
Yield (Substitution)78%
Purity (HPLC)>98%
Reaction ConditionsDMF, 60°C, 16 h, N₂ atmosphere

Advantages :

  • High regioselectivity for the 3-position due to electronic effects of the 5-chloro substituent.

  • Avoids metal catalysts, simplifying purification.

Mitsunobu Reaction with 5-Chloro-3-hydroxypyridine

Method Overview

The Mitsunobu reaction couples 5-chloro-3-hydroxypyridine with Boc-protected 3-aminopropanol, forming the ether linkage efficiently.

Procedure :

  • Reactants : 5-Chloro-3-hydroxypyridine (1.0 eq), Boc-3-aminopropanol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.

  • Reaction : Stirred at 25°C for 12 hours.

  • Deprotection : TFA-mediated Boc removal.

Key Data :

ParameterValue
Yield85%
Purity (NMR)>99%
SolventTHF

Advantages :

  • Mild conditions preserve sensitive functional groups.

  • High atom economy.

Williamson Ether Synthesis

Method Overview

This classical method involves tosylation of Boc-3-aminopropanol, followed by nucleophilic substitution with 5-chloro-3-hydroxypyridine.

Procedure :

  • Tosylation : Boc-3-aminopropanol reacts with tosyl chloride (1.1 eq) in pyridine at 0°C.

  • Substitution : Tosylate intermediate (1.0 eq) reacts with 5-chloro-3-hydroxypyridine (1.0 eq) in DMF with K₂CO₃ (3.0 eq) at 80°C for 8 hours.

  • Deprotection : TFA treatment.

Key Data :

ParameterValue
Yield (Tosylation)92%
Yield (Substitution)70%
Purity (LC-MS)97%

Advantages :

  • Scalable for industrial production.

  • Utilizes inexpensive reagents.

Ullmann-Type Coupling

Method Overview

A copper-catalyzed coupling between 3,5-dichloropyridine and Boc-3-aminopropanol enables ether formation under milder conditions.

Procedure :

  • Catalysis : 3,5-Dichloropyridine (1.0 eq), Boc-3-aminopropanol (1.5 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq) in DMSO at 100°C for 24 hours.

  • Deprotection : TFA-mediated.

Key Data :

ParameterValue
Yield65%
Purity (HPLC)95%
Catalyst Loading10 mol% CuI

Advantages :

  • Effective for electron-deficient pyridines.

  • Tolerates diverse functional groups.

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Nucleophilic Substitution7898LowHigh
Mitsunobu Reaction8599HighModerate
Williamson Synthesis7097LowHigh
Ullmann Coupling6595ModerateModerate

Key Observations :

  • The Mitsunobu reaction offers the highest yield and purity but requires costly reagents.

  • Nucleophilic substitution balances cost and efficiency, making it ideal for large-scale synthesis.

  • Ullmann coupling is less efficient but valuable for complex substrates.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(5-Chloro-3-pyridyloxy)propylamine?

While specific protocols for this compound are scarce, methodologies for structurally related amines (e.g., 3-(Trifluoromethylthio)propylamine hydrochloride) emphasize controlled reaction environments. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct suppression.
  • Catalysts : Use of palladium or copper catalysts for coupling pyridyloxy groups .
  • Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
    Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How should researchers handle this compound to ensure safety?

Based on safety data for analogous amines (e.g., 3-(Methylthio)propylamine):

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (Category 1 irritation risk).
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid .

Q. What analytical techniques are recommended for characterizing this compound?

  • Spectroscopy : 1^1H/13^13C NMR to confirm the pyridyloxy and propylamine backbone. IR spectroscopy identifies amine and ether functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • Chromatography : Reverse-phase HPLC to assess purity and detect halogenated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Structural analogs : Compare with derivatives like [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine, noting substituent effects on target binding .
  • Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition IC50_{50}) across pH (7.4) and temperature (37°C).
  • Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinities against conflicting targets .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Structure-Activity Relationship (SAR) : Modify the pyridyloxy substituent (e.g., replacing Cl with F) to enhance lipophilicity (LogP ~2.5) or hydrogen-bonding capacity.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability.
  • In vitro testing : Use fluorescence polarization assays to quantify target engagement .

Q. How can researchers address low yield in large-scale synthesis?

  • Stepwise purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) after each coupling step.
  • Microwave-assisted synthesis : Reduce reaction time (30–60 mins vs. 12 hrs) and improve yield by 15–20%.
  • Byproduct analysis : Track chlorinated impurities via GC-MS and optimize stoichiometry (1:1.2 amine:pyridyl precursor) .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via LC-MS.
  • Plasma stability : Use human plasma (37°C, 1 hr) to assess esterase-mediated hydrolysis.
  • Thermal stability : TGA/DSC analysis to determine decomposition thresholds (>150°C) .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound?

  • Solvent effects : Compare DMSO-d6d_6 vs. CDCl3_3 spectra to identify solvent-induced shifts.
  • Dynamic effects : Use 1^1H-1^1H COSY to resolve overlapping peaks from rotational isomers.
  • Reference compounds : Cross-check with spectra of 3-(4-Fluorophenoxy)propylamine hydrochloride for pyridyloxy group consistency .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions.
  • Solubility : Use MarvinSketch’s LogP calculator (target: 1.5–3.0) to balance hydrophilicity.
  • Toxicity : ProTox-II for preliminary hepatotoxicity and mutagenicity screening .

Q. How to design experiments probing the compound’s mechanism of action in disease models?

  • In vitro models : Use primary neuronal cultures (for neurotargets) or cancer cell lines (e.g., HeLa) with siRNA knockdown to identify pathways.
  • In vivo models : Zebrafish (Danio rerio) for rapid toxicity screening; murine xenografts for efficacy studies.
  • Biomarker tracking : ELISA or Western blot to quantify downstream protein expression (e.g., phosphorylated kinases) .

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